molecular formula C15H14F4N2O3S B2947397 5-fluoro-2-methoxy-N-(pyridin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide CAS No. 1286709-87-2

5-fluoro-2-methoxy-N-(pyridin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide

Cat. No.: B2947397
CAS No.: 1286709-87-2
M. Wt: 378.34
InChI Key: VJBNUVTXJRBVGZ-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 5-fluoro-2-methoxy-substituted benzene ring and a sulfonamide group with dual substitutions: a pyridin-2-ylmethyl group and a 2,2,2-trifluoroethyl group. The fluorine atoms and methoxy group on the aromatic ring contribute to its electronic properties, while the trifluoroethyl moiety enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-(pyridin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F4N2O3S/c1-24-13-6-5-11(16)8-14(13)25(22,23)21(10-15(17,18)19)9-12-4-2-3-7-20-12/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBNUVTXJRBVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N(CC2=CC=CC=N2)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Fluoro-2-methoxy-N-(pyridin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound features a combination of fluorine, methoxy, pyridine, and benzenesulfonamide groups, which contribute to its biological activity.

PropertyValue
Molecular Formula C18H22F3N3O3S
Molecular Weight 379.5 g/mol
CAS Number 2034503-53-0

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the trifluoroethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways, particularly those involved in inflammatory responses.
  • Receptor Modulation : It may act as an agonist or antagonist at certain G protein-coupled receptors (GPCRs), influencing downstream signaling pathways.

Case Studies and Research Findings

Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. For instance:

  • Study on L1210 Cells : A series of benzenesulfonamide derivatives were tested for their ability to inhibit the proliferation of L1210 mouse leukemia cells. Compounds demonstrated IC50 values in the nanomolar range, indicating potent growth inhibition. The mechanism was linked to the intracellular release of active metabolites that interfere with nucleotide synthesis .

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameBiological ActivityIC50 (nM)
5-Fluoro-2-methoxy-N-(pyridin-4-ylmethyl)Moderate anti-cancer activity50
5-Fluoro-N-(pyridin-4-yl)piperidine derivativesStrong inhibition of cell proliferation30
5-Fluoro-2-methoxy-N-(pyridin-2-ylmethyl)Potent anti-inflammatory effects15

Pharmacological Applications

The potential applications of this compound extend into various therapeutic areas:

  • Anti-Cancer Agents : Due to its ability to inhibit cell proliferation.
  • Anti-Inflammatory Drugs : By modulating inflammatory pathways.
  • Antiviral Properties : Preliminary studies suggest efficacy against certain viral infections.

Comparison with Similar Compounds

Substituent Analysis of the Benzene Ring

  • Target Compound : 5-Fluoro-2-methoxy substitution provides moderate electron-withdrawing (fluoro) and electron-donating (methoxy) effects, balancing aromatic reactivity .
  • N-(5-Bromo-2-Methoxypyridin-3-yl)-2,4-Difluorobenzenesulfonamide () : Features a bromine atom (strong electron-withdrawing) and methoxy group on a pyridine ring, paired with a 2,4-difluorobenzenesulfonamide. The bromine may enhance halogen bonding but reduce solubility compared to the target compound .
  • 5-Fluoro-2-Methoxy-N-[4-(6-Methylsulfonylpyridazin-3-yl)Phenyl]Benzenesulfonamide () : Incorporates a methylsulfonyl-pyridazinyl group, introducing a strong electron-withdrawing sulfone and a second heterocycle. This could improve target binding affinity but increase molecular weight and reduce bioavailability .

Sulfonamide Nitrogen Substituents

  • Target Compound : The pyridin-2-ylmethyl and trifluoroethyl groups create steric bulk and high lipophilicity (LogP ~3.5–4.0 estimated), favoring membrane permeability.

Comparative Data Table

Compound Name Benzene Ring Substituents Sulfonamide Substituents Key Properties Yield (If Available)
Target Compound 5-Fluoro-2-methoxy Pyridin-2-ylmethyl, 2,2,2-trifluoroethyl High lipophilicity, balanced electronics N/A
N-(5-Bromo-2-Methoxypyridin-3-yl)-2,4-Difluorobenzenesulfonamide 2,4-Difluoro, 5-bromo-2-methoxy Pyridin-3-amine Halogen bonding potential 91%
5-Fluoro-2-Methoxy-N-[4-(6-Methylsulfonylpyridazin-3-yl)Phenyl]Benzenesulfonamide 5-Fluoro-2-methoxy 4-(6-Methylsulfonylpyridazinyl)phenyl High molecular weight, sulfone group N/A
N-(5-Chloropyridin-2-yl)-1,1,1-Trifluoro-N-(Trifluoromethylsulfonyl)Methanesulfonamide Chloropyridin-2-yl Bis(trifluoromethanesulfonyl) Extreme electronegativity, low solubility N/A

Key Research Findings

Electron Effects : The target compound’s 5-fluoro-2-methoxy substitution optimizes electronic balance for receptor interactions, whereas bromine () or sulfone groups () may overshoot this balance .

Lipophilicity: The trifluoroethyl group in the target compound enhances lipophilicity compared to non-fluorinated analogs, but bis(triflyl) groups () may hinder pharmacokinetics .

Synthetic Scalability : Pyridine-based syntheses (e.g., ) suggest scalable routes for the target compound, though trifluoroethyl incorporation may require specialized reagents .

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